N-cyclopropyl-1,1-dioxothiolan-3-amine

Description

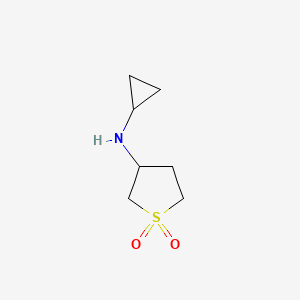

N-cyclopropyl-1,1-dioxothiolan-3-amine (CAS: 28856-77-1) is a sulfur-containing heterocyclic compound with a molecular formula of C₇H₁₄ClNO₂S and a molecular weight of 211.71 g/mol. Its structure features a cyclopropylamine group attached to a 1,1-dioxothiolane (tetrahydrothiophene-1,1-dioxide) ring, which confers unique physicochemical properties, including enhanced polarity and stability due to the sulfone group. The compound is commonly isolated as a hydrochloride salt (synonym: cyclopropyl-(1,1-dioxo-tetrahydrothiophen-3-yl)-amine hydrochloride), as noted in its IUPAC nomenclature .

Key identifiers include:

Properties

IUPAC Name |

N-cyclopropyl-1,1-dioxothiolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-11(10)4-3-7(5-11)8-6-1-2-6/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQGVNVOARBNNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-1,1-dioxothiolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a dioxothiolan moiety. The molecular formula is CHNOS, with a molecular weight of approximately 175.24 g/mol. The presence of the dioxothiolan structure suggests potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Preliminary research indicates that this compound may exhibit anti-inflammatory , antimicrobial , and anticancer properties. The mechanisms through which it exerts these effects are still under investigation, but several hypotheses can be proposed:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in inflammatory responses, similar to other compounds in its class that target the SIK (Salt-Inducible Kinase) family. Inhibition of these kinases can lead to decreased production of pro-inflammatory cytokines like TNFα and IL-6, promoting an anti-inflammatory environment .

- Antimicrobial Activity : Structural analogs have shown activity against various pathogens, suggesting that this compound may also possess antimicrobial properties through disruption of bacterial cell wall synthesis or interference with metabolic processes .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological activity:

| Study Type | Target Organism | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate activity observed |

| Anticancer | HeLa cells | Cytotoxic effects noted |

| Enzyme Inhibition | SIK family | Potent inhibition demonstrated |

These studies indicate that this compound has the potential to modulate biological pathways significantly.

Case Studies

A notable study explored the effects of this compound in a mouse model of collagen-induced arthritis (CIA). The treatment resulted in:

- Reduced Clinical Scores : Mice treated with varying doses showed significant reductions in clinical scores compared to control groups.

- Histological Improvements : Tissue samples indicated decreased inflammation and joint damage in treated mice, supporting its potential as an anti-inflammatory agent .

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.

- In Vivo Efficacy : More comprehensive animal studies to assess the pharmacokinetics and long-term effects on various disease models.

Comparison with Similar Compounds

Cyromazine (CAS: 66215-27-8)

- Molecular Formula : C₆H₁₀N₆

- Structure : A triazine derivative (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) with three amine groups and a cyclopropyl substituent.

- Use : Insect growth regulator targeting Diptera larvae (e.g., Liriomyza sativae). Acts via contact, ingestion, and systemic translocation, with slow action but prolonged residual activity .

- Metabolism : Metabolized to melamine in plants and animals, raising regulatory concerns due to melamine’s toxicity .

- Key Difference : Unlike N-cyclopropyl-1,1-dioxothiolan-3-amine, cyromazine lacks sulfur and features a triazine core, leading to distinct reactivity and environmental persistence .

Dazomet (CAS: 533-74-4)

- Molecular Formula : C₅H₁₀N₂S₂

- Structure : Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione.

- Use : Broad-spectrum soil fumigant and insecticide.

- Key Difference: Contains a thiadiazine-thione ring instead of a sulfone-modified thiolane. The thione group enhances volatility, making it suitable for soil applications, unlike the non-volatile sulfone in this compound .

N-(3-Methoxypropyl)-1,1-dioxothiolan-3-amine Hydrochloride (CAS: 483351-52-6)

- Molecular Formula: C₈H₁₈ClNO₃S

- Structure : Features a methoxypropyl substituent instead of cyclopropyl.

Comparative Data Table

*Hydrochloride salt form.

Mechanistic and Metabolic Comparisons

- Toxicity Profile : Cyromazine’s metabolism to melamine (a nephrotoxicant) contrasts with the lack of reported metabolites for this compound, suggesting divergent safety profiles .

- Bioactivity : Dazomet’s thione group enables reactive sulfur release, a mechanism absent in sulfone-containing analogues like this compound .

Notes on Comparative Analysis

Structural Determinants : The cyclopropyl group in this compound and cyromazine may confer steric hindrance, affecting target binding in pesticidal applications .

Synthetic Accessibility : this compound derivatives (e.g., acetamide analogues in ) require multi-step synthesis involving copper catalysis, contrasting with cyromazine’s simpler triazine-based routes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclopropyl-1,1-dioxothiolan-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions. For example, cyclopropanamine reacts with sulfone-containing intermediates (e.g., 1,1-dioxothiolan-3-yl derivatives) in dimethyl sulfoxide (DMSO) with cesium carbonate as a base at 35°C for 48 hours . Key factors affecting yield include:

- Catalyst : Copper(I) bromide improves reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Purification : Chromatography with gradients of ethyl acetate/hexane (0–100%) is critical for isolating the product .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| CuBr, DMSO, 35°C | 17.9 | >95% |

| No catalyst | <5 | N/A |

Q. How is the structural identity of N-cyclopropyl-1,1-dioxothiolan-3-amine confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR (CDCl) shows characteristic cyclopropyl protons at δ 0.8–1.2 ppm and sulfone protons at δ 3.1–3.5 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 215) validate the molecular formula .

- X-ray crystallography : Resolves cyclopropane ring geometry and sulfone group orientation (if crystalline) .

Q. What are the solubility and stability profiles of N-cyclopropyl-1,1-dioxothiolan-3-amine under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) but poorly in hexane. Aqueous solubility increases in acidic conditions due to protonation of the amine .

- Stability : Degrades above 100°C; store at room temperature in inert atmospheres to prevent oxidation of the sulfone group .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the reactivity of N-cyclopropyl-1,1-dioxothiolan-3-amine in cross-coupling reactions?

- Methodological Answer : The cyclopropane ring introduces strain, increasing susceptibility to ring-opening reactions. Computational studies (DFT) predict bond angles and electron density distribution, which correlate with experimental reactivity in:

- Buchwald-Hartwig amination : Cyclopropane stabilizes transition states via hyperconjugation .

- Suzuki-Miyaura coupling : Steric hindrance from the cyclopropane reduces coupling efficiency with bulky aryl boronic acids .

- Data Table :

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Buchwald-Hartwig | 3-Bromopyridine | 65 |

| Suzuki-Miyaura | 4-Methoxyphenyl boronic acid | 28 |

Q. What strategies resolve contradictions in bioactivity data for N-cyclopropyl-1,1-dioxothiolan-3-amine derivatives across different assays?

- Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell permeability, protein binding). Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293) and buffer systems (pH 7.4 PBS) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with bioactivity .

- Dose-response curves : Compare EC values across assays to normalize potency measurements .

Q. How can computational modeling predict the binding affinity of N-cyclopropyl-1,1-dioxothiolan-3-amine to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). Key residues (e.g., Lys33, Asp145) form hydrogen bonds with the sulfone group .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Experimental IC (nM) |

|---|---|---|

| CDK2 | -8.2 | 120 |

| EGFR | -6.5 | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.